Home > Products > Screening Compounds P121146 > Dihydroartemisinate
Dihydroartemisinate -

Dihydroartemisinate

Catalog Number: EVT-1596725
CAS Number:
Molecular Formula: C15H23O2-
Molecular Weight: 235.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Dihydroartemisinate is a monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of dihydroartemisinic acid. The major species at pH 7.3. It is a conjugate base of a dihydroartemisinic acid.
Source

Dihydroartemisinate is synthesized from artemisinin, which is extracted from the leaves of Artemisia annua. This plant has been used in traditional Chinese medicine for centuries. The synthesis of dihydroartemisinate involves chemical modifications that enhance its solubility and bioavailability compared to artemisinin itself.

Classification

Dihydroartemisinate belongs to the class of compounds known as sesquiterpene lactones. It is classified as an antimalarial agent and is often categorized under artemisinin-based combination therapies (ACTs). These therapies are the recommended first-line treatment for uncomplicated malaria by the World Health Organization.

Synthesis Analysis

Methods

The synthesis of dihydroartemisinate can be achieved through several methods, with two primary approaches being:

  1. Chemical Reduction: This method involves the reduction of artemisinin using reducing agents such as lithium aluminum hydride or sodium borohydride. The process typically requires careful control of conditions to ensure high yield and purity.
  2. Enzymatic Methods: Recent studies have explored enzymatic reduction using specific enzymes that can selectively convert artemisinin to dihydroartemisinate. This method can be more environmentally friendly and may offer advantages in terms of specificity and yield.

Technical Details

The chemical reduction typically involves dissolving artemisinin in a suitable solvent, adding the reducing agent, and maintaining the reaction at a controlled temperature. After completion, the product is purified through recrystallization or chromatography to obtain dihydroartemisinate in a pure form.

Molecular Structure Analysis

Structure

Dihydroartemisinate has a complex molecular structure characterized by a lactone ring and several chiral centers. Its chemical formula is C15H24O5C_{15}H_{24}O_5, with a molecular weight of approximately 284.35 g/mol. The structure features a unique arrangement that contributes to its biological activity.

Data

  • Molecular Formula: C15H24O5C_{15}H_{24}O_5
  • Molecular Weight: 284.35 g/mol
  • Melting Point: Approximately 150–155 °C
  • Solubility: Soluble in organic solvents like methanol and ethanol; limited solubility in water.
Chemical Reactions Analysis

Reactions

Dihydroartemisinate undergoes various chemical reactions typical of sesquiterpene lactones, including:

  1. Hydrolysis: In aqueous environments, dihydroartemisinate can hydrolyze to yield artemisinin and other byproducts.
  2. Oxidation: The presence of double bonds makes it susceptible to oxidation, which can alter its efficacy.
  3. Rearrangement: Under certain conditions, it may undergo rearrangement reactions that could affect its pharmacological properties.

Technical Details

The stability of dihydroartemisinate under different pH levels and temperatures has been studied to optimize its formulation for therapeutic use. Understanding these reactions is crucial for developing effective drug delivery systems.

Mechanism of Action

Process

Dihydroartemisinate exerts its antimalarial effects primarily through the generation of reactive oxygen species upon interaction with heme groups released by lysed red blood cells during Plasmodium infection. This leads to oxidative damage to the parasite's cellular components.

Data

  • Target: Plasmodium falciparum (malaria parasite)
  • Mechanism: Formation of free radicals that disrupt cellular processes.
  • Efficacy: Rapid clearance of parasites from the bloodstream, typically observed within 24 hours after administration.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Odor: Odorless.
  • Taste: Bitter taste typical of many antimalarial compounds.

Chemical Properties

  • Stability: Stable under dry conditions but sensitive to light and moisture.
  • pH Range: Optimal stability at neutral pH; degradation occurs at extreme pH levels.
  • Partition Coefficient (Log P): Indicates moderate lipophilicity, facilitating membrane penetration.
Applications

Scientific Uses

Dihydroartemisinate is primarily used in:

  1. Malaria Treatment: As part of combination therapies for both uncomplicated and severe malaria cases.
  2. Research: Studied for its potential effects against other parasitic infections and cancer due to its reactive oxygen species generation mechanism.
  3. Pharmaceutical Development: Used as a reference compound in studies aimed at developing new antimalarial agents or formulations with improved bioavailability.
Mechanistic Pathways in Anticancer Activity

Autophagic Flux Modulation via LC3I/LC3II Conversion

Autophagy, a lysosome-dependent degradation process, is critically regulated by DHA through the microtubule-associated protein light chain 3 (LC3) conversion pathway. During autophagy, cytosolic LC3-I is lipidated to membrane-bound LC3-II, which embeds into autophagosomal membranes—a hallmark of autophagosome formation. DHA (35 μM) significantly elevates LC3-II levels in human umbilical vein endothelial cells (HUVECs) in a dose- and time-dependent manner, concurrently reducing the autophagy substrate p62. This confirms enhanced autophagic flux rather than impaired degradation [2] [7].

Table 1: DHA-Induced Autophagic Markers in HUVECs

DHA ConcentrationLC3-II/LC3-I Ratiop62 ReductionGFP-LC3 Puncta Formation
0 μM (Control)1.0 ± 0.2BaselineMinimal
25 μM2.5 ± 0.3*25%*Moderate
35 μM4.1 ± 0.4*60%*Extensive
50 μM5.3 ± 0.5*75%*Extensive

*p<0.01 vs. control [2]

Mechanistically, DHA inhibits the Akt/mTOR axis, a key negative regulator of autophagy. In HUVECs, DHA (35 μM, 24h) suppresses phospho-Akt (Ser473) and phospho-mTOR (Ser2448), derepressing autophagy initiation complexes. Genetic silencing of ATG5—a gene essential for autophagosome elongation—ablates DHA-induced LC3-II accumulation, confirming the dependence on canonical autophagy machinery [2].

Redox Homeostasis Disruption and ROS-Mediated Apoptosis

DHA induces cytotoxic ROS bursts through multiple pathways, culminating in apoptosis via mitochondrial, death receptor, and endoplasmic reticulum (ER) stress mechanisms. In ovarian cancer cells (SKOV3, A2780), DHA-loaded metal-organic framework nanoparticles (ZIF-DHA) suppress reactive oxygen species modulator 1 (ROMO1), a mitochondrial protein regulating ROS production. ROMO1 knockdown exacerbates DHA-induced ROS, while ROMO1 overexpression rescues cells from apoptosis [3] [8].

Table 2: ROS Thresholds and Apoptotic Outcomes in DHA-Treated Cells

Cell TypeDHA ConcentrationROS IncreaseApoptosis RateKey Molecular Event
Ovarian Cancer50 μM (ZIF-DHA)3.8-fold*45%*ROMO1 ↓, Caspase-3 activation
NSCLC (A549)50 μM2.5-fold*32%*Bcl-2 ↓, Bax ↑
HUVECs35 μM2.0-fold*28%*p-p38 ↑, PARP cleavage

*p<0.05 vs. control [1] [2] [3]

ROS activate intrinsic apoptosis by permeabilizing mitochondrial membranes, releasing cytochrome c, and activating caspases-9 and -3. In non-small cell lung cancer (NSCLC) cells (A549, H1299), DHA (50 μM) upregulates pro-apoptotic Bax and downregulates anti-apoptotic Bcl-2. ROS also trigger extrinsic apoptosis via death receptor FAS and caspase-8 activation. ER stress sensors (PERK, IRE1α) are concurrently activated, amplifying pro-apoptotic signaling through CHOP and JNK [1] [8].

mTOR Pathway Inhibition and Cell Cycle Arrest Mechanisms

DHA directly suppresses the mTOR pathway, a master regulator of cell growth and proliferation. In HUVECs, DHA (35 μM) reduces phosphorylation of mTOR effectors: p70S6K (Thr389) and 4E-BP1 (Thr37/46), disrupting cap-dependent translation and ribosome biogenesis [2]. This inhibition synergizes with autophagy induction and drives cell cycle arrest.

In PTEN-deficient colorectal cancer cells (HCT116 PTEN−/−), DHA induces G0/G1 arrest, contrasting with G2/M arrest in PTEN-wild-type cells. This shift correlates with downregulation of cyclin B1 and Cdc2 (G2/M regulators) in PTEN+/+ cells, versus cyclin D1 suppression (G1/S regulator) in PTEN−/− cells. DHA’s efficacy remains unaltered by PTEN status, distinguishing it from PTEN-dependent agents like curcumin [4].

Key Molecular Shifts:

  • G0/G1 Arrest: ↓ Cyclin D1, ↑ p21/p27
  • G2/M Arrest: ↓ Cyclin B1, ↓ Cdc2, ↑ p21mTOR inhibition also reduces HIF-1α synthesis, indirectly suppressing angiogenesis [2] [4].

Epigenetic Regulation of Tumor-Suppressor Genes

DHA reactivates tumor-suppressor genes through epigenetic and post-transcriptional mechanisms:

  • p53 Activation: DHA upregulates p53 transcription, enhancing PTEN expression. PTEN antagonizes PI3K/Akt signaling, creating a feedback loop that amplifies tumor suppression [9] [10].
  • miRNA Modulation: In NSCLC, DHA (50 μM) upregulates miR-497-5p, which targets the 3’UTR of SOX5 mRNA. SOX5, an oncogenic transcription factor overexpressed in NSCLC, promotes cell migration and invasion. DHA-mediated miR-497-5p induction depletes SOX5, suppressing tumor progression [1].
  • PTEN Restoration: Although DHA’s cytotoxicity is PTEN-independent, it enhances PTEN’s lipid phosphatase activity, inhibiting Akt phosphorylation and downstream survival signals [4] [9].

In Vivo Validation:In A549 xenografts, DHA (50 mg/kg) elevates miR-497-5p by 3.2-fold and reduces SOX5 by 70%, correlating with tumor regression [1].

Anti-Angiogenic Effects via VEGF/TGF-β Signaling Suppression

DHA disrupts tumor angiogenesis by targeting endothelial cell (EC) migration and vascular growth factor pathways:

  • VEGFR2 Downregulation: DHA inhibits NF-κB binding to the VEGFR2 promoter, reducing VEGFR2 expression in HUVECs. This impairs PI3K/Akt and ERK signaling, critical for EC proliferation and permeability [10].
  • TGF-β1/ALK5/SMAD2 Activation: DHA (25 μM) upregulates ALK5 expression and SMAD2 phosphorylation in HUVECs. ALK5/SMAD2 signaling inhibits EC migration, confirmed by Transwell assays where DHA reduces migration by 60%. The ALK5 inhibitor SB431542 reverses this effect, validating pathway specificity [5].

Table 3: DHA’s Anti-Angiogenic Signaling Nodes

TargetEffect of DHAFunctional OutcomeValidation Method
VEGFR2Transcriptional ↓Impaired PI3K/Akt signalingPromoter binding assay
ALK5Protein ↑SMAD2 phosphorylation ↑Western blot
SMAD2Phosphorylation ↑EC migration ↓ (60%*)Wound healing/Transwell
TGF-β1Ligand availability ↓ALK1/SMAD1/5 pathway inhibitionqPCR/Immunoblotting

*p<0.01 vs. control [5] [10]

DHA also antagonizes TGF-β1’s pro-angiogenic ALK1/SMAD1/5 axis, shifting the balance toward anti-angiogenic signaling [5].

Concluding Remarks

Properties

Product Name

Dihydroartemisinate

IUPAC Name

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoate

Molecular Formula

C15H23O2-

Molecular Weight

235.34 g/mol

InChI

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/p-1/t10-,11-,12+,13+,14+/m1/s1

InChI Key

JYGAZEJXUVDYHI-DGTMBMJNSA-M

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)[O-]

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.